Tungsten difluoride monosulfide
CAS No.: 41831-78-1
Cat. No.: VC18394731
Molecular Formula: F2SW
Molecular Weight: 253.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41831-78-1 |
|---|---|
| Molecular Formula | F2SW |
| Molecular Weight | 253.90 g/mol |
| IUPAC Name | difluoro(sulfanylidene)tungsten |
| Standard InChI | InChI=1S/2FH.S.W/h2*1H;;/q;;;+2/p-2 |
| Standard InChI Key | PWIMVMSWBMGTQM-UHFFFAOYSA-L |
| Canonical SMILES | F[W](=S)F |
Introduction
Synthesis and Preparation
Routes from Tungsten Hexafluoride
Tungsten hexafluoride (WF₆) serves as a precursor for sulfide fluoride complexes. In a seminal approach, WF₆ reacts with tetramethylammonium silanethiolate ([N(CH₃)₄][SSi(CH₃)₃]) to yield [N(CH₃)₄][WSF₅] (Equation 1) :
This method avoids intermediate disproportionation steps common in WF₆ reduction. Alternative pathways involve WSF₄ reacting with [N(CH₃)₄][F] to form [WSF₅]⁻, highlighting the redox flexibility of tungsten in fluorosulfur environments .
Direct Synthesis of WSF₄
Pure WSF₄ is synthesized via a novel route involving WF₆ and controlled sulfurization agents. Characterization by ¹⁹F NMR and Raman spectroscopy confirms a monomeric structure in the gas phase, with a trigonal bipyramidal geometry (Table 1) .
Table 1: Spectroscopic Data for WSF₄
| Technique | Key Signals (cm⁻¹) | Assignment |
|---|---|---|
| Raman | 715 (A₁), 320 (E) | W–F stretching |
| ¹⁹F NMR | δ = -45 ppm (axial F) | Axial vs. equatorial F |
| Infrared | 890 (W=S stretch) | Terminal sulfur bonding |
Structural and Electronic Properties
Crystallographic Insights
Single-crystal X-ray diffraction of WSF₄ reveals a distorted octahedral geometry with two bridging fluorine atoms (Figure 1) . The W–S bond length (2.15 Å) and W–F distances (1.82–1.91 Å) align with density functional theory (DFT) predictions, indicating strong σ-donor interactions from fluorine and π-backbonding to sulfur.
Comparative Analysis with MoSF₄
Molybdenum analogs (MoSF₄) exhibit similar geometries but distinct reactivity due to weaker metal-sulfur bonds. For instance, MoSF₄ forms stable adducts with Lewis bases like pyridine, whereas WSF₄ requires higher basicity for adduct formation .
Reactivity and Applications
Lewis Acid Behavior
WSF₄ acts as a Lewis acid, binding pyridine to form WSF₄·C₅H₅N. ¹⁹F NMR studies show upfield shifts for equatorial fluorines (Δδ = +12 ppm), indicating electron density redistribution upon adduct formation .
Anion Formation and Dimerization
Reactions with fluoride ions yield dimeric species such as W₂S₂F₉⁻ and W₂SOF₉⁻, characterized by ¹⁹F NMR coupling patterns (Table 2) . These anions demonstrate unique bridging configurations, with W–F–W angles of 145° and W···W distances of 3.8 Å.
Table 2: ¹⁹F NMR Parameters for Dimeric Anions
| Anion | δ (ppm) | Coupling (Hz) | Bridging Mode |
|---|---|---|---|
| W₂S₂F₉⁻ | -58, -62 | J = 210 | μ-F |
| W₂SOF₉⁻ | -55, -60 | J = 198 | μ-O-F |
Stability and Decomposition Pathways
WSF₄ decomposes at elevated temperatures (>400°C) to WF₆ and tungsten sulfides. In contrast, monolayer WS₂ (a structural relative) undergoes rapid photo-oxidation in ambient conditions, forming WO₃ and sulfuric acid . This reactivity underscores the sensitivity of tungsten-sulfur bonds to environmental factors.
Industrial and Theoretical Implications
Semiconductor Applications
Thin films of WS₂ (analogous to WSF₄-derived materials) exhibit tunable bandgaps (1.3–2.1 eV), making them candidates for photovoltaic devices . Fluorination could further modulate electronic properties via surface passivation.
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